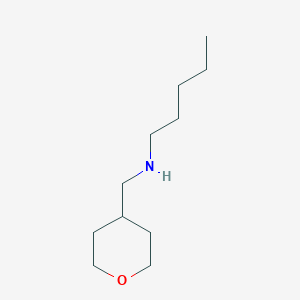

Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine

Descripción general

Descripción

Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine is an organic compound that features a pentyl group attached to a tetrahydro-pyran ring, which is further connected to an amine group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine typically involves the reaction of tetrahydro-2H-pyran-4-ylmethanol with pentylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the hydrogenation process . The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-5 atm.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The tertiary amine group in pentyl-(tetrahydro-pyran-4-ylmethyl)-amine can act as a nucleophile in alkylation or acylation reactions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts under basic conditions.

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) in the presence of a base .

Example Reaction Pathway :

Oxidation Reactions

The tetrahydro-2H-pyran ring’s ether oxygen and the tertiary amine group may undergo oxidation under specific conditions:

-

Amine Oxidation : Tertiary amines like this compound are resistant to oxidation under mild conditions but may form N-oxides when treated with strong oxidizing agents (e.g., hydrogen peroxide or meta-chloroperbenzoic acid) .

-

Ether Oxidation : The tetrahydro-2H-pyran ring’s oxygen can participate in epoxidation or ring-opening reactions under oxidative stress .

Acid-Base Reactions

The compound’s basicity (pKa ~10–11 for similar amines) allows protonation in acidic media, forming water-soluble ammonium salts. This property is exploited in purification and catalytic applications .

Key Data :

| Reaction Condition | Product | Application |

|---|---|---|

| HCl (aq.) | Hydrochloride salt | Isolation/Purification |

| Trifluoroacetic acid | Triflate salt | Synthetic intermediates |

Multicomponent Reactions

Analogous tertiary amines participate in Petasis and Mannich reactions. For instance:

-

Petasis Reaction : Reacts with aldehydes and boronic acids under photoredox catalysis to form substituted amines. A study using [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ as a photocatalyst achieved 76% yield for a related amine .

-

Mannich Reaction : Forms β-amino carbonyl derivatives with ketones and aldehydes in basic media .

Mechanistic Insight :

Photoredox catalysis activates the amine for coupling, while acid/base conditions mediate nucleophilic attack and condensation .

Ring-Opening and Cyclization

The tetrahydro-2H-pyran ring may undergo ring-opening under acidic or reductive conditions:

-

Acid-Catalyzed Hydrolysis : Forms diols in aqueous HCl.

-

Reductive Ring-Opening : Hydrogenolysis with palladium catalysts yields aliphatic alcohols .

Stability and Compatibility

-

Thermal Stability : Stable under standard laboratory conditions but decomposes above 200°C.

-

Solvent Compatibility : Compatible with ethers (e.g., 4-MeTHP), DMF, and ethanol, but incompatible with strong Lewis acids (e.g., AlCl₃) .

Comparative Catalyst Performance :

| Catalyst | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| LDH@PTRMS@NDBD@CuI | Multicomponent synthesis | 96 | |

| [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆ | Petasis reaction | 76 |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Drug Development

Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine is being investigated as a potential intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance the efficacy of drugs targeting specific biological pathways. For instance, it may serve as a precursor in synthesizing Bcl-2 inhibitors, which are crucial in treating cancers such as chronic lymphocytic leukemia and multiple myeloma .

1.2 Neuropharmacology

Research indicates that compounds with tetrahydropyran moieties can exhibit neuroprotective properties. The amine functional group may contribute to interactions with neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases .

Materials Science Applications

2.1 Coatings and Sealants

this compound has been explored for use in polymer formulations, particularly as a curing agent in epoxy systems. Its incorporation can enhance the mechanical properties and durability of coatings, making it suitable for industrial applications where resistance to environmental degradation is critical .

2.2 Asphalt Additives

In the construction industry, this compound is being evaluated as an additive for asphalt mixtures. Its ability to modify the surface characteristics of aggregates can improve adhesion between asphalt and aggregates, thereby enhancing the longevity and performance of road surfaces .

Chemical Synthesis Applications

3.1 Synthetic Intermediates

The compound serves as a versatile intermediate in organic synthesis due to its reactive amine group. It can participate in various chemical reactions, including reductive amination and nucleophilic substitutions, making it valuable for synthesizing more complex organic molecules .

3.2 Catalysis

Emerging research suggests that this compound could play a role as a catalyst or catalyst modifier in organic reactions, potentially improving reaction rates and selectivity in synthetic pathways .

Case Studies

Mecanismo De Acción

The mechanism of action of Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Tetrahydro-2H-pyran-4-ylmethanol: Shares the tetrahydro-pyran ring structure but lacks the pentyl group and amine functionality.

3-Methyl-tetrahydro-pyran-4-ol: Similar ring structure with a methyl group instead of a pentyl group.

4-Oxo-4-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]butanoic acid: Contains a similar tetrahydro-pyran ring but with different substituents.

Uniqueness

Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine is unique due to its combination of a pentyl group, tetrahydro-pyran ring, and amine functionality. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Actividad Biológica

Pentyl-(tetrahydro-pyran-4-ylmethyl)-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a tetrahydropyran ring, which is known for its ability to enhance the bioavailability of compounds. The presence of the pentyl group contributes to its lipophilicity, potentially influencing its interaction with biological membranes.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to act as a selective inhibitor of serotonin and norepinephrine reuptake, similar to other tetrahydropyran derivatives. This mechanism suggests potential applications in treating mood disorders and anxiety.

Target Receptors

- Serotonin Transporter (SERT) : Inhibits serotonin reuptake, increasing serotonin levels in the synaptic cleft.

- Norepinephrine Transporter (NET) : Inhibits norepinephrine reuptake, enhancing norepinephrine signaling.

Antidepressant Effects

Research indicates that compounds similar to this compound can exhibit antidepressant-like effects in animal models. These effects are often evaluated using the forced swim test (FST) and tail suspension test (TST), which measure behavioral despair.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antidepressant | SERT and NET inhibition | |

| Neuroprotective | Modulation of neuroinflammatory pathways | |

| Anticancer | Induction of apoptosis in cancer cell lines |

Case Studies

- Antidepressant Activity : A study involving derivatives similar to this compound demonstrated significant reductions in immobility time in the FST, indicating potential antidepressant effects. The compound's ability to enhance serotonergic and noradrenergic signaling was highlighted as a key factor in its efficacy .

- Neuroprotection : Another investigation assessed the neuroprotective properties of tetrahydropyran derivatives against neuroinflammation. Results indicated that these compounds could reduce levels of pro-inflammatory cytokines in vitro, suggesting a mechanism that could protect neuronal health during inflammatory conditions .

- Anticancer Properties : In vitro studies showed that this compound induces apoptosis in various cancer cell lines, including HepG2 liver cancer cells. The compound's action was linked to the modulation of apoptotic pathways involving Bcl-2 family proteins .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Preliminary data suggest:

- Absorption : High oral bioavailability due to lipophilic nature.

- Metabolism : Primarily metabolized in the liver, with potential interactions with CYP450 enzymes.

- Half-life : Variable depending on formulation and route of administration.

Propiedades

IUPAC Name |

N-(oxan-4-ylmethyl)pentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO/c1-2-3-4-7-12-10-11-5-8-13-9-6-11/h11-12H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLGQTNSANAYOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNCC1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.